molecular formula C16H16Cl2N2O3S2 B2816137 N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1049865-61-3

N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No. B2816137
M. Wt: 419.34
InChI Key: QKTCTTGCLJKXEL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Alzheimer's Disease Treatment Candidates

Researchers have synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The synthesis process involved converting 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which was further reacted with various electrophiles to produce the target compounds. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), and their hemolytic activity was assessed to evaluate their safety as drug candidates (Rehman et al., 2018).

Antibacterial Applications

Another study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesis involved converting ethyl piperidin-4-carboxylate into various intermediates, leading to the target molecules. These molecules showed moderate inhibitory activity against Gram-negative bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Cannabinoid Receptor Antagonists

Research on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlighted its potent and selective antagonistic properties. Using molecular orbital methods and conformational analysis, the study provided insights into the binding interactions and pharmacophore models for CB1 receptor ligands, contributing to the understanding of cannabinoid receptor antagonists' mechanism of action (Shim et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S2/c17-11-4-6-12(7-5-11)19-16(21)13-3-1-2-10-20(13)25(22,23)15-9-8-14(18)24-15/h4-9,13H,1-3,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTCTTGCLJKXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

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